molecular formula C24H28N4O5S2 B2433572 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate CAS No. 953194-79-1

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate

Cat. No.: B2433572
CAS No.: 953194-79-1
M. Wt: 516.63
InChI Key: WWUUYZWSVQDKIG-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride . The reaction conditions often involve the use of solvents like methanol for crystallization and purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have shown promising interactions with various proteins .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S2/c1-2-26-9-11-27(12-10-26)24-25-21-8-5-19(17-22(21)34-24)33-23(29)18-3-6-20(7-4-18)35(30,31)28-13-15-32-16-14-28/h3-8,17H,2,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUUYZWSVQDKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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